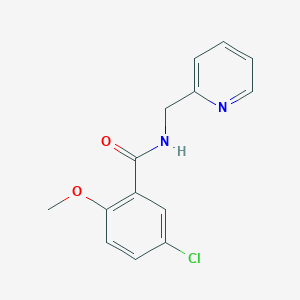

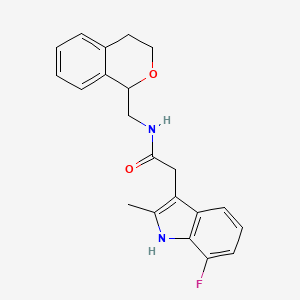

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide” contains a thiazole ring, a xanthene ring, and a carboxamide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes. Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity .Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl N-(4-methyl-1,3-thiazol-2-yl)glycinate, has been analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides have been synthesized and their in vitro antimicrobial activity has been evaluated .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-(4-pyridinylmethoxy)benzamide have been studied .Wissenschaftliche Forschungsanwendungen

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality and related structural motifs, have been synthesized and investigated for their gelation behavior. The study aimed to understand the impact of methyl groups and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, on the ability of these compounds to form gels in ethanol/water and methanol/water mixtures. This research highlights the potential of such compounds in developing new materials with specific gelation properties (Yadav & Ballabh, 2020).

Antimicrobial Activity

Thiazole-based heterocyclic amides, including those related to the structure of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide, have been synthesized and assessed for antimicrobial activities. These compounds have shown promising results against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (Çakmak et al., 2022).

Antifungal and Anticancer Applications

Research into derivatives with thiazolyl and xanthenyl units has demonstrated significant antifungal and anticancer activities. For instance, certain novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown higher antifungal activity against phytopathogenic fungi than standard treatments. Furthermore, compounds with structural similarities to this compound have been identified as potent anticancer agents against several cancer cell lines, offering a basis for the development of new therapeutic agents (Du et al., 2015), (Ravinaik et al., 2021).

Material Science and Polymer Research

The compound has also found applications in material science, particularly in the synthesis of new polyamides with improved properties. Aromatic dicarboxylic acids related to the xanthene and thiazolyl structures have been polycondensed with various aromatic diamines to produce polyamides demonstrating high thermal stability, solubility in polar aprotic solvents, and the ability to form transparent, strong, and flexible films. These materials exhibit potential for advanced applications in fields requiring materials with specific thermal and mechanical properties (Guo et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetGlucokinase , an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, a crucial step in glucose metabolism .

Mode of Action

Based on the known actions of similar compounds, it may interact with its target enzyme, potentially altering its activity and thus influencing glucose metabolism .

Biochemical Pathways

If it indeed targets glucokinase, it would impact theglycolysis pathway and glucose metabolism .

Result of Action

If it indeed targets glucokinase, it could potentially influence glucose metabolism, which could have wide-ranging effects on cellular energy production .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-11-10-23-18(19-11)20-17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-10,16H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLQCVPQIZVPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5595245.png)

![2-(PYRIMIDIN-2-YLSULFANYL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5595253.png)

![N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5595267.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B5595287.png)

![(7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-thiomorpholin-4-yl-methanone](/img/structure/B5595335.png)

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)

![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)

![1-(cis-4-aminocyclohexyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595356.png)